

# In-Depth Technical Guide: 2-(Boc-amino)-2-(3-pyridinyl)acetic acid

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## Compound of Interest

Compound Name: 2-(Boc-amino)-2-(3-pyridinyl)acetic acid

Cat. No.: B1292665

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CAS Number: 347187-29-5

## A Core Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid**, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its application in the synthesis of pharmacologically active compounds, with a particular focus on its role in the development of DP2 receptor antagonists.

## Physicochemical and Spectroscopic Data

**2-(Boc-amino)-2-(3-pyridinyl)acetic acid** is a chiral, non-proteinogenic  $\alpha$ -amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group on the  $\alpha$ -amino function makes it a valuable reagent in peptide synthesis and medicinal chemistry, preventing unwanted side reactions while allowing for controlled coupling chemistries.<sup>[1]</sup> Its pyridinyl moiety introduces a key structural and functional element, contributing to the biological activity of the final compounds.<sup>[2]</sup>

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	347187-29-5	[3]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	252.27 g/mol	[3]
IUPAC Name	2-[(tert-butoxycarbonyl)amino]-2-(pyridin-3-yl)acetic acid	[3]
Appearance	White to yellow solid	[3]
Purity	Typically ≥97%	[3][4]
Storage Temperature	0-8 °C	[3]

Table 2: Spectroscopic Data Summary

Spectroscopy	Key Features
<sup>1</sup> H NMR	Characteristic signals for the Boc group (singlet, ~1.4 ppm), the pyridinyl ring protons, and the α-proton.
<sup>13</sup> C NMR	Resonances corresponding to the carbonyl carbon of the carboxylic acid, the carbamate carbonyl, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyridinyl ring.
IR Spectroscopy	Characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carboxylic acid and carbamate), and aromatic C-H and C=C stretching from the pyridine ring.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Note: Specific peak lists and spectra are often available from commercial suppliers or in patent literature detailing the synthesis.

## Synthesis and Experimental Protocols

The synthesis of **2-(Boc-amino)-2-(3-pyridinyl)acetic acid** can be achieved through various methods common in amino acid chemistry. A general and widely applicable method involves the protection of the amino group of the parent amino acid, 2-amino-2-(3-pyridinyl)acetic acid, using di-tert-butyl dicarbonate (Boc)<sub>2</sub>O.

### Experimental Protocol: Boc Protection of 2-amino-2-(3-pyridinyl)acetic acid

This protocol is a standard procedure for the N-Boc protection of amino acids.

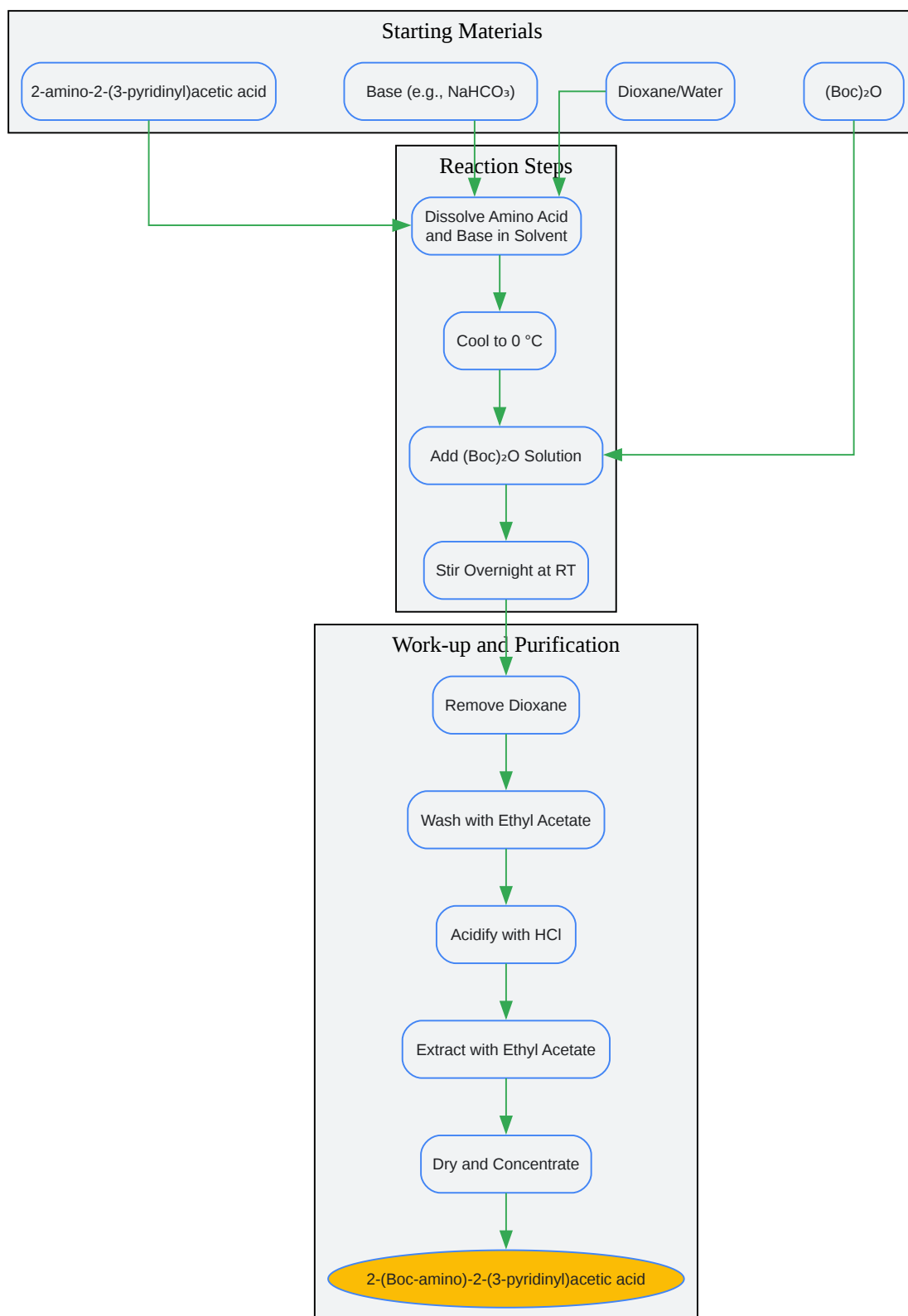
Materials:

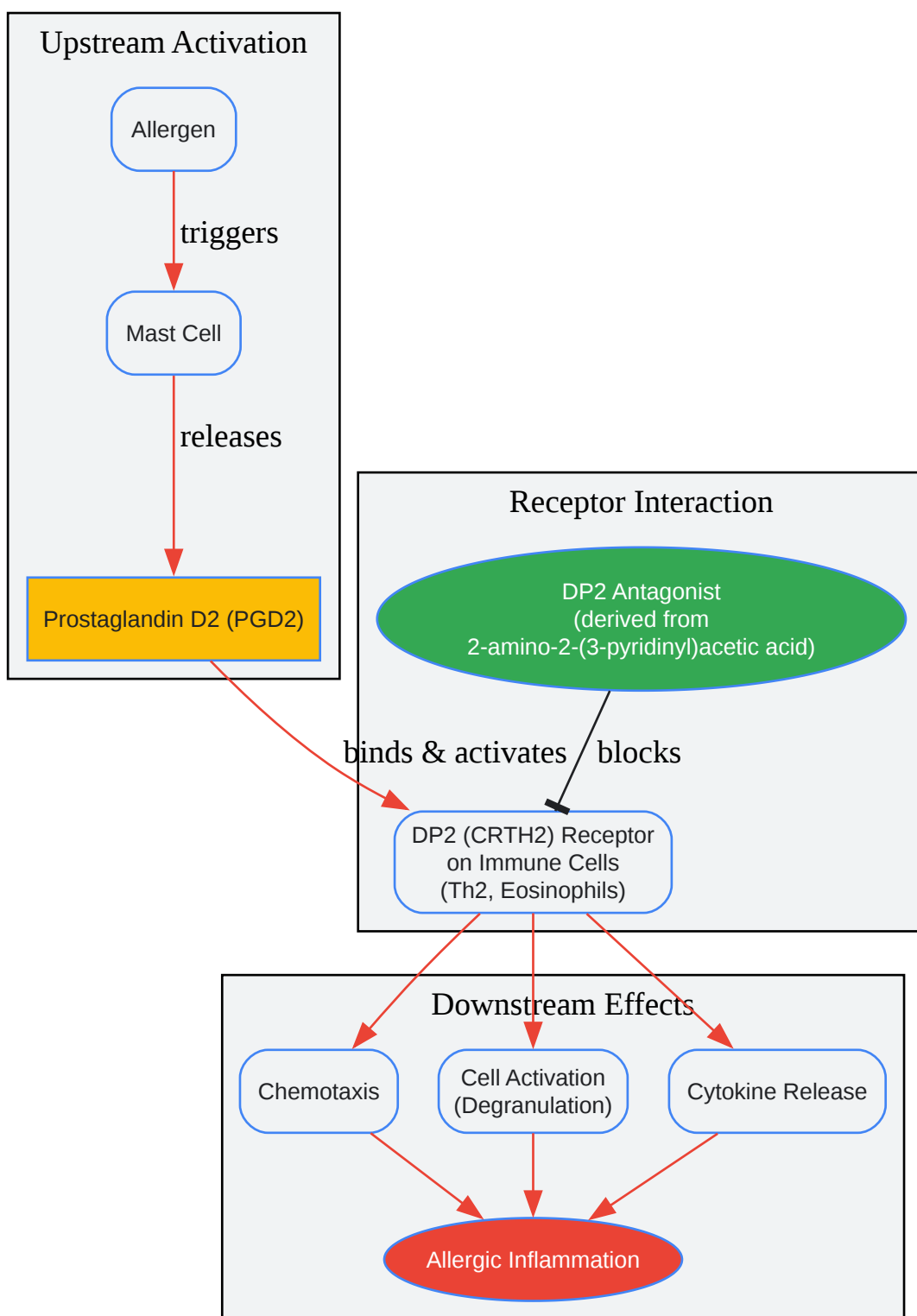
- 2-amino-2-(3-pyridinyl)acetic acid
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or other suitable base
- Dioxane and water (or another suitable solvent system)
- Ethyl acetate
- 1M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve 2-amino-2-(3-pyridinyl)acetic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium bicarbonate.

- Cool the solution to 0 °C in an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the cooled solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Remove the dioxane under reduced pressure.
- Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)<sub>2</sub>O and by-products.
- Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.
- Extract the product into ethyl acetate (3x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield **2-(Boc-amino)-2-(3-pyridinyl)acetic acid** as a solid. The product can be further purified by crystallization if necessary.





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